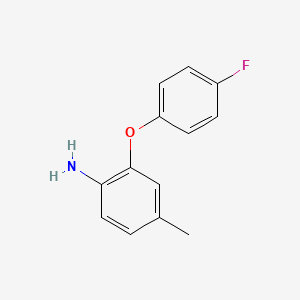

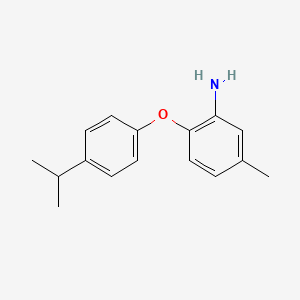

5-Fluoro-2-(2-fluorophenoxy)aniline

Overview

Description

The compound 5-Fluoro-2-(2-fluorophenoxy)aniline is a fluorinated aniline derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications. Fluorinated anilines are valuable in various fields, including materials science and pharmaceuticals, because of their unique reactivity and the ability to modulate the electronic properties of molecules .

Synthesis Analysis

The synthesis of fluorinated anilines can be achieved through palladium-catalyzed coupling reactions. Specifically, the synthesis of fluorinated anilines by palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and aryl chlorides has been reported. These reactions are notable for their high yield and the ability to proceed under milder conditions than typical C-N coupling reactions, using weaker bases such as KOPh . Additionally, a synthetic approach to related compounds, such as 5-aryl-2,2'-bipyridines bearing a (poly)fluorine-containing aniline residue, has been developed using sequential ipso-substitution and the aza-Diels–Alder reaction .

Molecular Structure Analysis

The molecular structure of fluorinated anilines can be characterized by various spectroscopic methods, including NMR and IR spectroscopy. For instance, the structure of a related compound, 4-[2-(9,9-dioctyl-9H-fluorene-2-)vinyl]aniline, was characterized using 1H NMR and IR, which are standard techniques for determining the structure and confirming the synthesis of such compounds . Furthermore, the intramolecular N-H…F hydrogen bonding interaction has been experimentally and theoretically characterized in a series of 4-anilino-5-fluoroquinazolines, which are structurally related to 5-Fluoro-2-(2-fluorophenoxy)aniline .

Chemical Reactions Analysis

The reactivity of fluorinated anilines is influenced by the presence of fluorine atoms, which can affect the outcome of chemical reactions. For example, the presence of a nitro group in the ortho-position or two fluorine atoms in the ortho-positions of aniline can prevent certain reactions from occurring . Additionally, the photophysical properties of these compounds can be altered by the substitution of different groups, indicating that the chemical structure can be fine-tuned to achieve desired properties .

Physical and Chemical Properties Analysis

Fluorinated anilines exhibit a range of physical and chemical properties that make them suitable for various applications. For example, polyimides synthesized with fluorinated aniline derivatives have shown excellent solubility in common organic solvents, high glass-transition temperatures, good thermal stability, low water absorption, and low dielectric constants . These properties are particularly relevant for materials used in electronic applications. The electrochemical properties of related compounds, such as poly(aniline-co-diphenylamine and 5-aminosalicylic acid), have been explored for the electrocatalytic reduction and determination of m-nitrophenol, demonstrating the potential for sensor applications .

Scientific Research Applications

1. Catalysis and Organic Synthesis

- Direct ortho-C-H Imidation of Benzaldehydes : Utilizing 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group (MonoTDG) enabled Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes, aiding in the synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

2. Molecular Design and Drug Development

- c-Met Kinase Inhibitors : Docking and quantitative structure–activity relationship studies for derivatives of 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and related compounds helped analyze molecular features contributing to inhibitory activity against c-Met kinase, a target for cancer therapy (Caballero et al., 2011).

3. Fluorescence Studies

- Fluorescence Quenching of Boronic Acid Derivatives : Studies on fluorescence quenching by anilines, including 4-fluoro-2-methoxyphenyl boronic acid, have contributed to understanding the fluorescence properties of these compounds in various solvents (Geethanjali et al., 2015).

4. Spectroscopic and Photophysical Properties

- Synthesis and Characterization of Fluorescent Molecules : Aniline-based fluorophores, including those with fluorine atoms, have been synthesized and studied for their photophysical properties. This research contributes to the development of new fluorescent materials (Ogawa et al., 2019).

5. Material Science and Chemistry

- Synthesis of Fluorinated Anilines : Palladium-catalyzed arylation of fluoroalkylamines has been explored for the synthesis of fluorinated anilines, which are valuable in various chemical processes (Brusoe & Hartwig, 2015).

Safety and Hazards

properties

IUPAC Name |

5-fluoro-2-(2-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXILGPDCFFAUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277600 | |

| Record name | 5-Fluoro-2-(2-fluorophenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(2-fluorophenoxy)aniline | |

CAS RN |

946683-82-5 | |

| Record name | 5-Fluoro-2-(2-fluorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946683-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(2-fluorophenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol](/img/structure/B1328961.png)

![Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate](/img/structure/B1328988.png)

![N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide](/img/structure/B1329011.png)